molecular formula C6H16Br2N8 B14607837 1,1'-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide CAS No. 60504-64-5

1,1'-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide

Cat. No.: B14607837
CAS No.: 60504-64-5
M. Wt: 360.05 g/mol
InChI Key: SXBVYRPLHSLXCV-UHFFFAOYSA-N
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Description

1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide is a compound that belongs to the class of triazolium salts. This compound is characterized by the presence of two triazolium rings connected by an ethane-1,2-diyl bridge and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide typically involves the reaction of ethane-1,2-diamine with 4-amino-4,5-dihydro-1H-1,2,4-triazole under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as hydrobromic acid to yield the dibromide salt. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as ethanol or acetonitrile under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions include various triazole and triazoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide involves its interaction with specific molecular targets. The triazolium rings can form hydrogen bonds and electrostatic interactions with biological molecules, leading to various biological effects. The compound can also act as a ligand, binding to metal ions and facilitating catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium) dibromide
  • 4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline)
  • 1,1’-(Ethane-1,2-diyl)bis(1,4,7-triazonane)

Uniqueness

1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide is unique due to its specific triazolium structure, which imparts distinct chemical and biological properties. Unlike similar compounds, it has a higher affinity for certain biological targets and exhibits unique reactivity patterns in chemical reactions .

Properties

CAS No.

60504-64-5

Molecular Formula

C6H16Br2N8

Molecular Weight

360.05 g/mol

IUPAC Name

1-[2-(4-amino-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)ethyl]-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;dibromide

InChI

InChI=1S/C6H14N8.2BrH/c7-11-3-9-13(5-11)1-2-14-6-12(8)4-10-14;;/h3-4H,1-2,5-8H2;2*1H

InChI Key

SXBVYRPLHSLXCV-UHFFFAOYSA-N

Canonical SMILES

C1[NH+](N=CN1N)CC[NH+]2CN(C=N2)N.[Br-].[Br-]

Origin of Product

United States

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